Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in pharmacological research due to its unique structure and properties.
Preparation Methods
The synthesis of Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate typically involves the reaction of 2,6-dimethylaniline with ethyl 2-chloropyrimidine-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a neuroprotective and anti-inflammatory agent.
Biological Research: The compound has been used in molecular docking studies to explore its interactions with proteins involved in inflammatory pathways, such as ATF4 and NF-kB.
Industrial Applications: Due to its unique chemical structure, it can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the suppression of inflammatory responses and protection of neuronal cells . The compound’s ability to modulate these pathways makes it a valuable candidate for further research in neuroprotection and anti-inflammatory therapies.
Comparison with Similar Compounds
Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate: This compound has similar structural features but differs in its biological activity and applications.
Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate: Another related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific interactions with inflammatory pathways and its potential as a neuroprotective agent, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-14(19)12-8-16-15(17-9-12)18-13-10(2)6-5-7-11(13)3/h5-9H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
YDABOMJOIDTRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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